

Solubility of Orange G in water and ethanol.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Orange G**
Cat. No.: **B6593805**

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **Orange G** in Water and Ethanol

Introduction

Orange G, a synthetic monoazo dye, is a cornerstone reagent in numerous biological and chemical applications. Identified as C.I. Acid Orange 10, its chemical structure, the disodium salt of 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonic acid, imparts distinct physicochemical properties that are critical to its function.^{[1][2]} It is widely employed in histology as a cytoplasmic counterstain in the Papanicolaou (PAP) stain, where it provides a vibrant orange hue to keratinized epithelial cells, and as a tracking dye in nucleic acid gel electrophoresis, migrating at a rate comparable to a 50 base pair DNA fragment.^{[3][4][5]}

The efficacy of **Orange G** in these diverse applications is fundamentally governed by its solubility in various solvent systems. In histological staining, precise concentrations in aqueous and alcoholic solutions are required for differential staining of cellular components.^[6] In electrophoresis, its solubility in aqueous buffers ensures it migrates uniformly without precipitation. Therefore, a comprehensive understanding of the solubility of **Orange G** in common laboratory solvents like water and ethanol is not merely academic; it is a prerequisite for reproducible and reliable experimental outcomes.

This guide provides a detailed examination of the solubility of **Orange G** in water and ethanol. We will explore the theoretical underpinnings of its dissolution from a molecular perspective, present quantitative solubility data from authoritative sources, and provide a robust, field-proven experimental protocol for its determination. This document is intended for researchers,

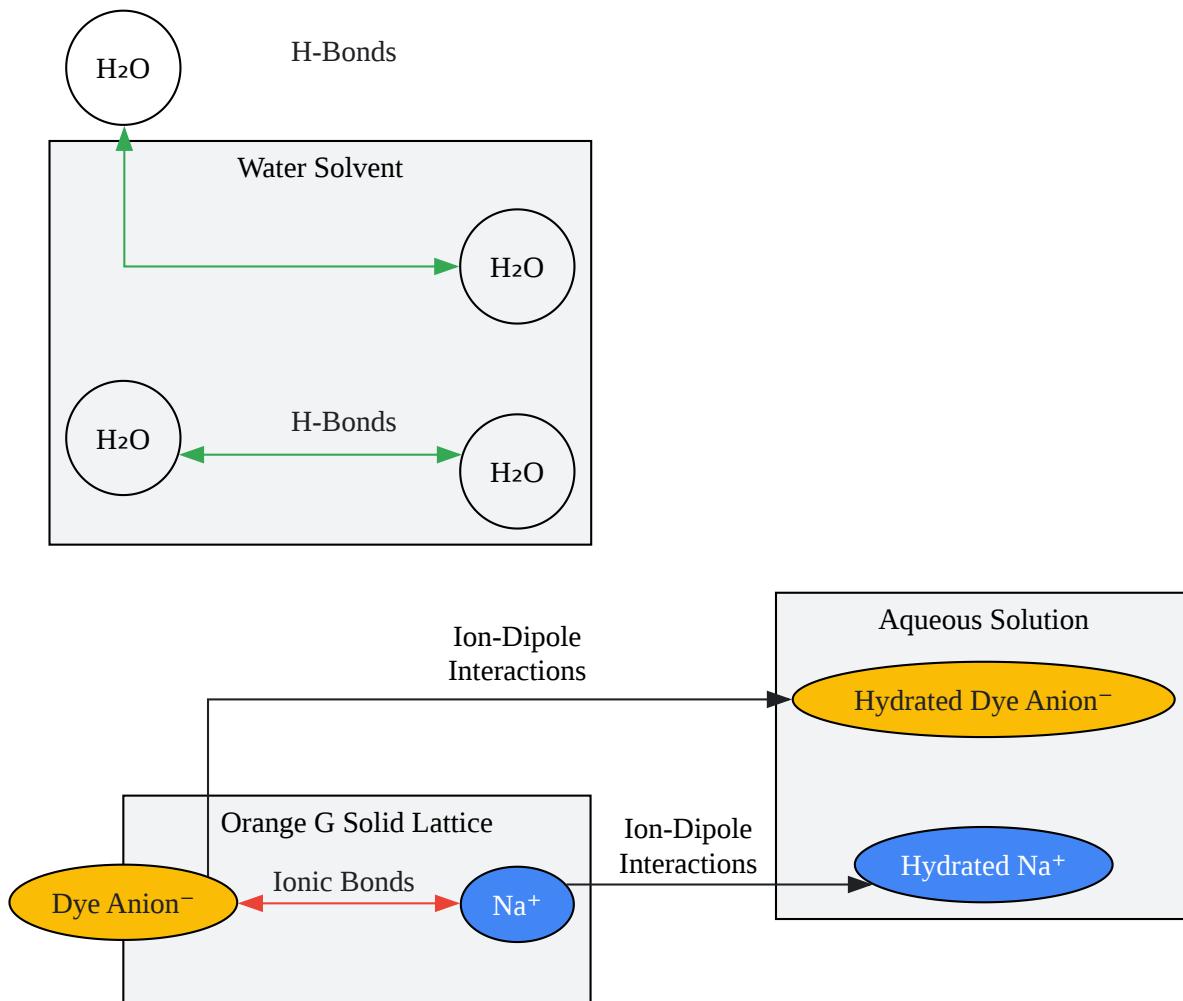
scientists, and drug development professionals who utilize **Orange G** and require a deep, practical understanding of its solubility characteristics.

Physicochemical Profile of Orange G

A precise understanding of a compound's solubility begins with its fundamental physicochemical properties. **Orange G** is an anionic dye, a characteristic imparted by its two sulfonate groups.^[7]

Property	Value	Reference(s)
Chemical Name	Disodium 7-hydroxy-8-(phenyldiazenyl)naphthalene-1,3-disulfonate	[1][2]
Synonyms	C.I. Acid Orange 10, C.I. 16230, Orange Gelb	[1][2]
CAS Number	1936-15-8	[8]
Molecular Formula	C ₁₆ H ₁₀ N ₂ Na ₂ O ₇ S ₂	[7][9]
Molecular Weight	452.37 g/mol	[7]
Appearance	Orange crystalline powder	[8][9]
Absorption Max (λ _{max})	476-481 nm in distilled water	[9][10]

The Molecular Basis of Solubility: Intermolecular Forces


The principle of "like dissolves like" provides a foundational framework for predicting solubility. ^[11] This principle is a macroscopic reflection of the molecular-level interactions between solute and solvent particles. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute (lattice energy) and solvent-solvent interactions.^{[12][13]}

Dissolution in Water: A Case of Strong Ion-Dipole Interactions

Water is a highly polar protic solvent characterized by its extensive hydrogen bonding network.

Orange G is an ionic salt. Its high solubility in water is a direct result of favorable intermolecular forces.

- **Solute-Solute Forces:** In its solid state, **Orange G** is a crystal lattice held together by strong ionic bonds between the sodium cations (Na^+) and the large organic anions.
- **Solvent-Solvent Forces:** Water molecules are held together by powerful hydrogen bonds.
- **Solute-Solvent Interactions:** When **Orange G** is introduced to water, the polar water molecules act as a dielectric, surrounding the ions. Strong ion-dipole interactions form between the Na^+ cations and the partially negative oxygen atoms of water, and between the negatively charged sulfonate groups ($-\text{SO}_3^-$) of the dye anion and the partially positive hydrogen atoms of water. Furthermore, the hydroxyl (-OH) group on the naphthalene ring can act as a hydrogen bond donor and acceptor with water molecules.^[14] These new, highly favorable interactions release enough energy to disrupt both the ionic lattice of the **Orange G** and the hydrogen-bonding network of water, leading to dissolution.^[11] The presence of the two highly polar sulfonate groups is the primary driver of its excellent water solubility.^[7]

[Click to download full resolution via product page](#)

Caption: Dissolution of **Orange G** in water.

Dissolution in Ethanol: A Less Favorable Interaction

Ethanol ($\text{CH}_3\text{CH}_2\text{OH}$) is also a polar protic solvent capable of hydrogen bonding, but it is significantly less polar than water due to its nonpolar ethyl group.[15] This structural difference leads to a marked decrease in the solubility of **Orange G**.

- Weaker Solute-Solvent Interactions: While ethanol can form ion-dipole interactions with the Na^+ and dye anions, these interactions are weaker than those with water due to ethanol's lower dipole moment.
- Steric Hindrance: The bulkier ethyl group can sterically hinder the solvent's ability to efficiently solvate the ions compared to the small, agile water molecules.
- Energetic Cost: The nonpolar ethyl group of ethanol cannot interact favorably with the ionic parts of the solute. The overall energy released from forming ethanol-ion interactions is less sufficient to overcome the strong ionic lattice energy of **Orange G**, resulting in only slight solubility.[\[15\]](#)[\[16\]](#)

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

- Preparation of Saturated Solution:
 - Add an excess amount of solid **Orange G** to several vials containing a precise volume of the solvent (e.g., 20 mg of **Orange G** to 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
 - Causality: Using excess solute guarantees that the solution reaches its maximum saturation point at the given temperature.
- Equilibration:
 - Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., $25^\circ\text{C} \pm 0.5^\circ\text{C}$).
 - Agitate the samples for a predetermined period, typically 24 to 48 hours.
 - Self-Validation: To confirm equilibrium, take samples at different time points (e.g., 24h and 48h). If the measured solubility is consistent between these points, equilibrium has been reached. [\[17\]](#)
- Phase Separation:

- Allow the vials to stand undisturbed at the equilibrium temperature for at least 1 hour to let larger particles settle.
- Centrifuge the vials (e.g., at 5000 x g for 15 minutes) to pellet the remaining undissolved solid.
- Causality: This step is critical to separate the saturated liquid phase from the solid phase without altering the equilibrium by changing the temperature.

- Sampling and Dilution:
 - Carefully withdraw the supernatant using a syringe. Avoid disturbing the solid pellet.
 - Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated filtrate into a clean vial.
 - Causality: Filtration removes any fine particulates that could scatter light and artificially inflate absorbance readings. The filter material must be validated to ensure it does not adsorb the dye.
 - Perform a precise serial dilution of the filtrate with the same solvent to bring its concentration into the linear range of the spectrophotometer.
- Quantification by UV-Vis Spectrophotometry:
 - Prepare a Calibration Curve:
 - Create a series of standard solutions of **Orange G** with known concentrations in the target solvent.
 - Measure the absorbance of each standard at the λ_{max} of **Orange G** (~478 nm).
 - Plot Absorbance vs. Concentration. The resulting plot should be linear ($R^2 > 0.99$), obeying the Beer-Lambert Law.
 - Measure Sample Absorbance: Measure the absorbance of your diluted filtrate samples.

- Calculate Solubility: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility in mg/mL or g/L.

Conclusion

The solubility of **Orange G** is a direct function of its molecular structure and the intermolecular forces it can form with a solvent. Its ionic nature and two sulfonate groups render it highly soluble in water (~80 mg/mL), primarily through strong ion-dipole interactions. [7]

[16]Conversely, its solubility is significantly lower in the less polar solvent ethanol (~3 mg/mL) due to less favorable energetic interactions. [16]These quantitative differences are critical for the successful application of **Orange G** in scientific research. By employing robust methodologies like the shake-flask method, researchers can ensure the preparation of accurate and reproducible dye solutions, leading to reliable and high-quality experimental data.

References

- National Center for Biotechnology Inform
- Biocompare. (n.d.). **Orange G**. Biocompare. [\[Link\]](#)
- Grokipedia. (n.d.). **Orange G**. Grokipedia. [\[Link\]](#)
- Genesius Colours. (n.d.). **ORANGE G**. Genesius Colours. [\[Link\]](#)
- ResearchGate. (n.d.). The molecular structure of **Orange G**.
- Wikipedia. (n.d.). **Orange G**. Wikipedia. [\[Link\]](#)
- StainsFile. (n.d.). **Orange G** - Dyes for Histology. StainsFile. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). C.I. Acid Orange 10. PubChem. [\[Link\]](#)
- Al-Etaibi, A. M., et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. *Journal of Chemical Reviews*. [\[Link\]](#)
- Unknown. (n.d.).
- LookChem. (n.d.). SUDAN **ORANGE G** 2051-85-6 wiki. LookChem. [\[Link\]](#)
- Taylor & Francis Online. (2021). Tuning the aqueous solubility, chemical reactivity and absorption wavelength of azo dye through systematic adjustment of molecular charge density: a DFT study. Taylor & Francis Online. [\[Link\]](#)
- RXSOL. (n.d.). **ORANGE G**. RXSOL. [\[Link\]](#)
- Journal of Chemical Reviews. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. [\[Link\]](#)
- Carl ROTH. (n.d.). **Orange G** (CI 16230), 10 g. Carl ROTH. [\[Link\]](#)
- National Center for Biotechnology Information. (2020).

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [\[Link\]](#)
- Solubility of Things. (n.d.). **Orange G**. Solubility of Things. [\[Link\]](#)
- MDPI. (n.d.).
- SpringerLink. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. SpringerLink. [\[Link\]](#)
- YouTube. (2023). What Intermolecular Forces Drive Substance Dissolution?. [\[Link\]](#)
- Siyavula. (n.d.). 4.
- YouTube. (2023). How Do Intermolecular Forces Govern Solubility?. [\[Link\]](#)
- Chemistry LibreTexts. (2023). 13.3: Intermolecular Forces and the Solution Process. [\[Link\]](#)
- YouTube. (2018). Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions - Boiling Point & Solubility. [\[Link\]](#)
- Khan Academy. (n.d.). Solubility and intermolecular forces. Khan Academy. [\[Link\]](#)
- Chemistry LibreTexts. (2019). 8.2: Solubility and Intermolecular Forces. [\[Link\]](#)
- Chemistry LibreTexts. (2019). 3.3: Intermolecular Forces. [\[Link\]](#)
- YouTube. (2023).
- Lobachemie. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [grokipedia.com](#) [grokipedia.com]
- 2. C.I. Acid Orange 10 | C16H10N2Na2O7S2 | CID 16015 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. [biocompare.com](#) [biocompare.com]
- 4. [Orange G - Wikipedia](#) [en.wikipedia.org]
- 5. 1936-15-8 CAS | ORANGE G INDICATOR | Biological Stains and Dyes | Article No. 05045
[lobachemie.com]
- 6. [stainsfile.com](#) [stainsfile.com]
- 7. [chemimpex.com](#) [chemimpex.com]

- 8. chemiis.com [chemiis.com]
- 9. genesiuscolours.com [genesiuscolours.com]
- 10. ORANGE G | Marine Chemicals, Tank Cleaning Chemicals, Water Chemicals Products, Cooling Water Treatment Chemicals [rx-sol.com]
- 11. Khan Academy [khanacademy.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Orange G - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility of Orange G in water and ethanol.]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6593805#solubility-of-orange-g-in-water-and-ethanol\]](https://www.benchchem.com/product/b6593805#solubility-of-orange-g-in-water-and-ethanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com